CID 22918077
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 22918077” is a chemical entity listed in the PubChem database. It is essential to understand its structure, properties, and applications to appreciate its significance in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 22918077 involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of crystal forms of certain compounds involves precise control over temperature, solvents, and reaction times to achieve the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up laboratory procedures to produce the compound in larger quantities. This process often includes optimizing reaction conditions, purification steps, and ensuring consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions: CID 22918077 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
CID 22918077 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for various studies and practical applications.
Chemistry: In chemistry, this compound can be used as a reagent or intermediate in organic synthesis. Its reactivity and stability make it suitable for various chemical transformations.
Biology: In biological research, this compound may be used to study cellular processes and biochemical pathways. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine: In medicine, this compound could be investigated for its pharmacological properties. Understanding its mechanism of action and potential therapeutic targets is crucial for developing new drugs.
Industry: In the industrial sector, this compound may be used in the production of materials, chemicals, and other products. Its properties can be leveraged to improve manufacturing processes and product quality.
Wirkmechanismus
The mechanism of action of CID 22918077 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties . Understanding these mechanisms is essential for developing new applications and improving existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 22918077 can be identified using chemical databases like PubChem. These compounds may share structural features or functional groups that confer similar properties and reactivity .
Uniqueness: this compound’s uniqueness lies in its specific structure and properties, which differentiate it from other similar compounds. These unique features can make it more suitable for certain applications or provide advantages in specific contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields
Eigenschaften
Molekularformel |
Si16 |
---|---|
Molekulargewicht |
449.36 g/mol |
InChI |
InChI=1S/Si16/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2 |
InChI-Schlüssel |
AUGCWEVNSIVPAC-UHFFFAOYSA-N |
Kanonische SMILES |
[Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si][Si] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.